Isopropyl 4-bromothiazole-2-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
propan-2-yl 4-bromo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2S/c1-4(2)11-7(10)6-9-5(8)3-12-6/h3-4H,1-2H3 |
InChI Key |
APOYAJNBUPXVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=CS1)Br |
Origin of Product |
United States |
Methodologies for the Synthesis of Isopropyl 4 Bromothiazole 2 Carboxylate
Established Synthetic Pathways from Precursors
Traditional synthetic routes to Isopropyl 4-bromothiazole-2-carboxylate primarily rely on the principle of constructing the molecule from readily available precursors. This often involves the initial synthesis of a stable intermediate, such as 4-bromothiazole-2-carboxylic acid, followed by its conversion to the desired isopropyl ester.
Esterification Reactions of 4-Bromothiazole-2-carboxylic Acid and its Derivatives
The most direct and widely employed method for the synthesis of this compound is the esterification of 4-bromothiazole-2-carboxylic acid. The Fischer-Speier esterification, a classic and reliable method, is well-suited for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. athabascau.ca
In a typical procedure, 4-bromothiazole-2-carboxylic acid is reacted with isopropanol (B130326), which serves as both the reactant and often as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the isopropanol. masterorganicchemistry.com The reaction is typically carried out under reflux conditions to achieve a reasonable reaction rate. The removal of water, a byproduct of the reaction, for instance by using a Dean-Stark apparatus, can further shift the equilibrium towards the formation of the ester, leading to higher yields. mdpi.com
The general mechanism for the Fischer esterification is a multi-step process involving protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com
An alternative to direct esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. 4-Bromothiazole-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-bromothiazole-2-carbonyl chloride. This highly reactive intermediate can then be reacted with isopropanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield this compound. This method often proceeds under milder conditions and can result in higher yields compared to direct esterification.
| Precursor | Reagents | Method | Key Features |
| 4-Bromothiazole-2-carboxylic Acid | Isopropanol, H₂SO₄ (catalyst) | Fischer-Speier Esterification | Reversible, acid-catalyzed, often requires excess alcohol and/or water removal. masterorganicchemistry.com |
| 4-Bromothiazole-2-carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Isopropanol, Pyridine | Acyl Chloride Formation and Esterification | Two-step process, milder conditions for the final step, generally high yielding. |
Alternative Routes to the 4-Bromothiazole (B1332970) Core and Subsequent Functionalization
For instance, the reaction of a thioamide with an appropriately substituted α,β-dihalo carbonyl compound can lead to the formation of a halothiazole derivative. Subsequent functionalization at the 2-position to introduce the carboxylate group can then be undertaken.
Another approach involves the synthesis of a pre-functionalized thiazole (B1198619) ring that is later brominated. For example, a 2-carboxythiazole derivative could be synthesized via a Hantzsch reaction, and then subjected to electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic systems. researchgate.net The position of bromination on the thiazole ring is directed by the existing substituents.
Furthermore, a patent describes a method for producing 2-bromothiazole (B21250) compounds which can then be functionalized. This involves a halogen-metal exchange reaction on a 2-bromothiazole, followed by reaction with a suitable electrophile to introduce a functional group at the 2-position, which can then be converted to the isopropyl ester. google.com
| Synthetic Approach | Description | Key Intermediates |
| Hantzsch Thiazole Synthesis | Condensation of a thioamide with an α-halo carbonyl compound to form the thiazole ring. youtube.com | Thioamides, α-haloketones/aldehydes |
| Bromination of a Pre-formed Thiazole | Electrophilic bromination of a thiazole-2-carboxylate ester using a brominating agent. researchgate.net | Thiazole-2-carboxylate ester, NBS |
| Functionalization of 2-Bromothiazole | Halogen-metal exchange on 2-bromothiazole followed by carboxylation and esterification. google.com | 2-Bromothiazole, Organolithium reagent, CO₂ |
Advancements in Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and scalable methods for the preparation of complex molecules like this compound. These modern protocols aim to improve upon the limitations of traditional methods.
Catalytic Approaches in Ester Synthesis
While the Fischer esterification traditionally uses strong mineral acids, research into alternative catalytic systems aims to improve reaction conditions and ease of purification. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Dowex) or zeolites, offer several advantages. researchgate.net These solid-supported catalysts can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure and allowing for catalyst recycling. researchgate.net This approach aligns with the principles of green chemistry by reducing waste. researchgate.net
The reactivity of different alcohols in esterification has been studied, with primary alcohols generally being more reactive than secondary alcohols like isopropanol. researchgate.net This may necessitate more forcing conditions or longer reaction times for the synthesis of isopropyl esters. The choice of catalyst can also influence the reaction rate and yield. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Methodologies
The application of green chemistry principles to the synthesis of thiazoles and their derivatives is an area of active research. nih.govresearchgate.netbohrium.combepls.comresearchgate.net This includes the use of greener solvents, alternative energy sources, and the development of multi-component reactions to improve atom economy.
For the synthesis of the thiazole core, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. figshare.com Microwave irradiation can significantly reduce reaction times and improve yields in Hantzsch-type syntheses compared to conventional heating. figshare.com The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), in these reactions further enhances their green credentials. bepls.com
Ultrasound-assisted synthesis is another green technique that has been applied to the formation of thiazole derivatives. Sonication can enhance reaction rates and yields by promoting efficient mixing and mass transfer. nih.gov
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. nih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions of temperature and pressure.
The synthesis of heterocyclic compounds, including thiazole and thiadiazole derivatives, has been successfully demonstrated using flow chemistry. nih.gov This approach allows for the safe handling of hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. The high surface-area-to-volume ratio in microreactors enables efficient heat transfer, allowing for rapid and controlled heating and cooling. nih.gov
For the synthesis of this compound, a multi-step flow process could be envisioned. This might involve the continuous formation of the 4-bromothiazole-2-carboxylic acid precursor in one reactor, followed by its immediate esterification with isopropanol in a subsequent reactor module. This "telescoped" synthesis avoids the isolation and purification of intermediates, leading to a more efficient and streamlined process.
Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity
The optimization of any chemical synthesis is a multifactorial process aimed at maximizing the desired product's yield and purity while minimizing reaction time, energy consumption, and the formation of byproducts. For the synthesis of this compound, several key parameters would be critical to investigate and fine-tune.
Influence of Solvent
The choice of solvent plays a crucial role in the reaction rate, selectivity, and solubility of reactants and intermediates. In the context of the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone, a thioamide, and in some variations, an ester-containing component, the polarity and protic nature of the solvent are significant.
A hypothetical study on the effect of different solvents on the yield of a 4-bromothiazole-2-carboxylate synthesis might yield results as illustrated in the interactive table below. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
| Ethanol | 24.5 | 75 | 92 |
| Methanol | 32.7 | 72 | 90 |
| Acetonitrile | 37.5 | 68 | 88 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 55 | 85 |
| Dichloromethane (DCM) | 9.1 | 60 | 87 |
Effect of Temperature
Reaction temperature is a critical parameter that directly influences the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired side products, thus affecting selectivity and purity. An optimal temperature must be determined to balance reaction time with product quality.
The following interactive table provides a hypothetical representation of how temperature variations could impact the synthesis of this compound.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 24 | 45 | 95 |
| 50 | 12 | 68 | 93 |
| 78 (Reflux in Ethanol) | 6 | 75 | 92 |
| 100 | 4 | 78 | 85 |
Catalyst Screening and Loading
Many organic reactions, including the formation of heterocyclic rings, can be significantly accelerated and made more selective through the use of catalysts. Both acid and base catalysts are commonly employed in condensation reactions. The type of catalyst and its concentration (loading) are key variables to optimize.
A screening of potential catalysts for a thiazole synthesis could produce the hypothetical results shown in the table below.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Selectivity (Product:Byproduct) |
| p-Toluenesulfonic acid (PTSA) | 5 | 80 | 95:5 |
| Sulfuric Acid (H₂SO₄) | 5 | 78 | 93:7 |
| Piperidine | 10 | 65 | 90:10 |
| No Catalyst | - | 30 | 80:20 |
Stoichiometry of Reactants
The molar ratio of the reactants is a fundamental parameter to optimize. Using an excess of one reactant can drive the reaction to completion but may also lead to the formation of byproducts and complicate the purification process. Fine-tuning the stoichiometry is essential for achieving high conversion of the limiting reagent and maximizing the yield of the desired product.
A hypothetical study on the effect of the molar ratio of a key reactant, such as the thioamide, on the synthesis of this compound is presented in the interactive table below.
| Molar Ratio (Thioamide:α-haloketone) | Yield (%) | Purity (%) |
| 1.0 : 1.0 | 70 | 94 |
| 1.1 : 1.0 | 75 | 92 |
| 1.2 : 1.0 | 76 | 90 |
| 1.5 : 1.0 | 77 | 85 |
Advanced Chemical Transformations and Reactivity of Isopropyl 4 Bromothiazole 2 Carboxylate
Cross-Coupling Reactions at the C-4 Position of the Thiazole (B1198619) Ring
The bromine atom at the C-4 position of Isopropyl 4-bromothiazole-2-carboxylate is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the thiazole core.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various aryl- and heteroarylboronic acids or their corresponding esters to yield 4-aryl- or 4-heteroarylthiazole derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The choice of solvent, base, and catalyst system can significantly influence the reaction efficiency and yield.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Isopropyl 4-phenylthiazole-2-carboxylate | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | Isopropyl 4-(4-methoxyphenyl)thiazole-2-carboxylate | 92 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Isopropyl 4-(pyridin-3-yl)thiazole-2-carboxylate | 78 |
Note: The data in this table is representative of typical Suzuki-Miyaura couplings on similar 4-bromothiazole (B1332970) systems and serves as an illustrative example.
Beyond arylation, the C-4 position of this compound can be functionalized with alkynyl, alkenyl, and alkyl groups through other palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling allows for the introduction of an alkynyl group by reacting the 4-bromo derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).
The Heck coupling provides a means to introduce alkenyl substituents. This reaction involves the palladium-catalyzed reaction of the 4-bromothiazole with an alkene in the presence of a base. The stereoselectivity of the newly formed double bond is a key aspect of this transformation.
The Negishi coupling utilizes an organozinc reagent to introduce alkyl or aryl groups. The preparation of the organozinc reagent and its subsequent coupling with this compound in the presence of a palladium or nickel catalyst offers a powerful method for C-C bond formation.
Table 2: Overview of Coupling Reactions for C-4 Functionalization
| Coupling Reaction | Coupling Partner | Key Reagents | Introduced Substituent |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl |
| Heck | Alkene | Pd catalyst, Base | Alkenyl |
| Negishi | Organozinc reagent | Pd or Ni catalyst | Alkyl, Aryl |
The introduction of nitrogen and sulfur nucleophiles at the C-4 position can be achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and C-S coupling reactions. The Buchwald-Hartwig amination allows for the formation of C-N bonds by reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base. This reaction is highly valuable for the synthesis of aminothiazole derivatives, which are common motifs in pharmacologically active compounds.
Similarly, C-S cross-coupling reactions can be employed to introduce thioether functionalities. These reactions typically involve the coupling of the 4-bromothiazole with a thiol in the presence of a palladium catalyst and a base.
While the cross-coupling of the C-4 bromine atom is a primary strategy for functionalization, direct C-H activation and functionalization of the thiazole ring represent a more atom-economical approach. Although the C-4 position is occupied by a bromine atom in the parent compound, C-H activation can be a relevant consideration for the resulting coupled products. For instance, after a Suzuki coupling at C-4, the C-5 position of the thiazole ring becomes a potential site for direct arylation or other C-H functionalization reactions, allowing for the synthesis of polysubstituted thiazole derivatives. These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium and often require a directing group to control the regioselectivity.
Ester Group Modifications and Transformations
The isopropyl ester group at the C-2 position of this compound is also a site for various chemical transformations. These modifications can be used to alter the steric and electronic properties of the molecule or to introduce new functional groups for further synthetic elaboration.
Transesterification is a process of exchanging the organic group of an ester with the organic group of an alcohol. This compound can undergo transesterification with various alcohols under acidic or basic conditions to yield different ester derivatives. This reaction is often driven to completion by using a large excess of the new alcohol or by removing the released isopropanol (B130326) from the reaction mixture. This transformation is useful for modifying the solubility and other physicochemical properties of the molecule, or for introducing a more reactive ester group for subsequent reactions.
Table 3: Illustrative Transesterification of this compound
| Reactant Alcohol | Catalyst | Reaction Conditions | Product |
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4-bromothiazole-2-carboxylate |
| Ethanol | NaOEt (catalytic) | Room Temperature | Ethyl 4-bromothiazole-2-carboxylate |
| Benzyl alcohol | Ti(OⁱPr)₄ | High Temperature | Benzyl 4-bromothiazole-2-carboxylate |
Note: This table provides hypothetical examples of transesterification reactions to illustrate the concept.
Reduction of the Carboxylate Moiety to Alcohols or Aldehydes
The isopropyl carboxylate group of this compound is amenable to reduction to afford the corresponding primary alcohol, (4-bromothiazol-2-yl)methanol (B1337912), or the aldehyde, 4-bromothiazole-2-carboxaldehyde. The choice of reducing agent and reaction conditions dictates the final product. libretexts.org
Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for the complete reduction of esters to primary alcohols. libretexts.orgkhanacademy.org The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide intermediate. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent capable of reducing aldehydes and ketones, it is generally not reactive enough to reduce esters or carboxylic acids. libretexts.orgkhanacademy.org
The selective reduction of the ester to the aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than esters. This partial reduction can sometimes be achieved using specialized reagents or by careful control of reaction conditions at low temperatures. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).
The products of these reduction reactions are themselves valuable synthetic intermediates. For instance, (4-bromothiazol-2-yl)methanol serves as a building block in the synthesis of various biologically active molecules. chemimpex.com
Table 1: Reduction Reactions of this compound
| Starting Material | Reagent | Product | Product Class |
|---|---|---|---|
| This compound | 1. LiAlH₄ 2. H₃O⁺ | (4-bromothiazol-2-yl)methanol | Primary Alcohol |
Conversion to Amides and Hydrazides
The transformation of this compound into amides and hydrazides typically involves a two-step sequence: hydrolysis of the isopropyl ester to the parent 4-bromothiazole-2-carboxylic acid, followed by coupling with a desired amine or hydrazine (B178648).
Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent is common. Subsequent acidification then yields the free carboxylic acid.
Amide and Hydrazide Formation: Once the 4-bromothiazole-2-carboxylic acid is obtained, standard peptide coupling methods can be employed to form amides and hydrazides. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or hydrazine. luxembourg-bio.comsci-hub.se A wide variety of coupling reagents are available, each with its own advantages regarding reaction time, yield, and suppression of side reactions like racemization. luxembourg-bio.comgrowingscience.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov Other effective reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com The reaction of the activated carboxylic acid with a primary or secondary amine yields the corresponding amide, while reaction with hydrazine (N₂H₄) or a substituted hydrazine yields the hydrazide. Thiazole carboxamides are a feature in various compounds synthesized for their potential biological activities. nih.govmdpi.com
Table 2: Synthesis of Amides and Hydrazides from 4-bromothiazole-2-carboxylic acid
| Carboxylic Acid Derivative | Coupling Partner | Coupling Reagents | Product Type |
|---|---|---|---|
| 4-bromothiazole-2-carboxylic acid | R-NH₂ (Amine) | EDCI, HOBt, DMAP | Carboxamide |
| 4-bromothiazole-2-carboxylic acid | R-NH₂ (Amine) | HATU, DIPEA | Carboxamide |
Nucleophilic Substitution Reactions on the Thiazole Ring
The bromine atom at the C4 position of the thiazole ring in this compound is a site for potential nucleophilic substitution reactions. While the thiazole ring is generally considered electron-deficient, making it susceptible to nucleophilic attack, direct SNAr (Nucleophilic Aromatic Substitution) reactions typically require strong activation by electron-withdrawing groups and/or harsh reaction conditions.
A more common and versatile approach for functionalizing this position is through transition-metal-catalyzed cross-coupling reactions. The C4-Br bond can readily participate in reactions like the Suzuki-Miyaura coupling, which involves a palladium catalyst to couple the thiazole with a boronic acid or ester. nih.gov This allows for the formation of a new carbon-carbon bond, introducing a wide range of aryl or alkyl substituents at the C4 position. Similarly, other cross-coupling reactions such as the Heck, Sonogashira, and Stille reactions could potentially be employed to further diversify the structure.
These cross-coupling strategies are widely used in the synthesis of complex thiazole derivatives for various applications, including medicinal chemistry. nih.govmdpi.comnih.gov For example, Suzuki coupling has been used to synthesize 2,4-disubstituted arylthiazoles from bromothiazole precursors. nih.gov
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
Electrophilic aromatic substitution (SEAr) on the thiazole ring is generally difficult. wikipedia.org The thiazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms, which deactivates the ring towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The presence of two electron-withdrawing groups, the bromo group at C4 and the isopropyl carboxylate at C2, further deactivates the ring system in this compound.
If an electrophilic substitution reaction were to occur, the only available position is C5. The directing effects of the existing substituents would influence the regioselectivity. The bromine atom is a deactivating ortho-, para- director, while the carboxylate group is a deactivating meta- director. In this context, the C5 position is 'meta' to the C2-carboxylate and 'ortho' to the C4-bromo group. The combined deactivating nature of these groups suggests that forcing conditions would be required for any electrophilic substitution to proceed, and yields would likely be low. wikipedia.orglibretexts.org In contrast, thiazole rings bearing activating groups, such as an amino group, undergo electrophilic substitution more readily, typically at the C5 position. nih.gov
Mechanistic Investigations of Key Reaction Pathways
Mechanism of Amide Bond Formation: The conversion of 4-bromothiazole-2-carboxylic acid to an amide using coupling reagents like EDCI and HOBt proceeds through a well-established mechanism. nih.gov
Activation of Carboxylic Acid: The carboxylic acid first reacts with the carbodiimide (B86325) (EDCI) to form a highly reactive O-acylisourea intermediate.
Formation of Active Ester: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted into an HOBt active ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral amines or acids are used. luxembourg-bio.com
Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of a tetrahedral intermediate.
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt as a leaving group and forming the stable amide bond.
Mechanism of Ester Reduction with LiAlH₄: The reduction of the isopropyl ester moiety with lithium aluminum hydride involves a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org
Nucleophilic Attack: A hydride ion (H⁻), delivered from the AlH₄⁻ complex, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the isopropoxide (⁻O-iPr) as a leaving group. This step results in the formation of an intermediate aldehyde, 4-bromothiazole-2-carboxaldehyde.
Second Hydride Attack: The newly formed aldehyde is more reactive than the starting ester. It immediately undergoes a second nucleophilic attack by another hydride ion at the carbonyl carbon. khanacademy.org
Protonation: This second attack generates a new alkoxide intermediate, which is then protonated during the aqueous workup step to yield the final primary alcohol product, (4-bromothiazol-2-yl)methanol.
Synthesis and Exploration of Novel Thiazole Derivatives and Analogues Derived from Isopropyl 4 Bromothiazole 2 Carboxylate
Design Principles for Isopropyl 4-bromothiazole-2-carboxylate Derived Scaffolds
The thiazole (B1198619) ring is a privileged heterocyclic motif found in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine). acs.orgwikipedia.orgnih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow it to engage in various non-covalent interactions with biological macromolecules, making it a cornerstone in medicinal chemistry. acs.orgnih.gov Scaffolds derived from this compound are designed based on principles of structural diversity and pharmacophore modeling.
The design strategy leverages three key points of diversification:
C4 Position: The bromo group is an excellent synthetic handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions. This allows for the installation of aryl, heteroaryl, or alkyl groups, which can serve as hydrophobic features or engage in π-stacking interactions within protein binding pockets. researchgate.net
C2 Position: The isopropyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse library of amides, hydrazides, or other ester analogues. mdpi.com These modifications are crucial for introducing hydrogen bond donors and acceptors, which are key for target recognition and binding affinity. researchgate.net
C5 Position: The C5-H bond, while less reactive than the C4-Br, can be functionalized through methods like direct C-H activation or metalation-substitution sequences. rsc.orgpharmaguideline.com This position allows for further tuning of the molecule's steric and electronic properties.
In designing new derivatives, considerations are given to creating molecules with drug-like properties. For instance, in the design of enzyme inhibitors, the thiazole core can act as a central scaffold, with substituents at the C2 and C4 positions positioned to mimic the natural substrate and interact with key residues in the active site. acs.orgresearchgate.net The lipophilic character of di-substituted thiazoles can also be modulated to enhance transport across biological membranes. acs.org
Preparation of Diversified Heterocyclic Systems and Fused Rings
The C4-bromo substituent on the this compound scaffold is the primary site for building molecular complexity through cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other diversified structures.
Commonly employed metal-catalyzed cross-coupling reactions include:
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst to form C4-aryl or C4-heteroaryl substituted thiazoles. mdpi.com
Stille Coupling: The use of organostannanes as coupling partners, also palladium-catalyzed, to introduce a wide range of carbon-based fragments.
Sonogashira Coupling: The palladium-catalyzed reaction with terminal alkynes to synthesize C4-alkynylthiazoles, which are versatile intermediates for further transformations.
Heck Coupling: The reaction with alkenes to introduce vinyl substituents at the C4 position.
These reactions allow for the creation of a vast library of 2,4-disubstituted thiazoles. Furthermore, these strategies can be extended to construct more complex fused heterocyclic systems. For example, a substituent introduced at the C4 position could contain a functional group that subsequently reacts with a group at the C5 position (introduced via C-H activation) to form a new ring fused to the thiazole core, such as a thiazolo[5,4-b]pyridine.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Phenylthiazole derivative |
| Sonogashira Coupling | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)thiazole derivative |
| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Vinylthiazole derivative |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Phenylamino)thiazole derivative |
Synthesis of Functionalized Thiazole Derivatives for Targeted Applications
Building upon the core scaffold, functionalized derivatives can be synthesized with specific biological or material applications in mind. The modification of the C2-ester group is a common and effective strategy. For example, direct amidation of the ester or via the intermediate carboxylic acid with a diverse set of primary or secondary amines yields a library of 2-carboxamide (B11827560) derivatives. mdpi.comresearchgate.net This transformation is particularly relevant in drug discovery, as the amide bond is a key structural feature in many biologically active molecules. researchgate.net
For instance, the synthesis of novel antimicrobial agents can be pursued by coupling the thiazole scaffold with moieties known to possess antibacterial activity. mdpi.com Similarly, for anticancer applications, substituents can be chosen to target specific enzymes like kinases or polymerizing proteins involved in cell division. mdpi.comnih.gov
The general synthetic approach involves a multi-step sequence where the C4 and C2 positions are functionalized sequentially. A typical route might first involve a Suzuki coupling at the C4-position, followed by hydrolysis of the C2-ester and subsequent amidation with a selected amine.
| Step 1: C4-Functionalization (Suzuki Coupling) | Step 2: C2-Ester Hydrolysis | Step 3: C2-Amidation | Final Product Example |
|---|---|---|---|
| React with 4-methoxyphenylboronic acid | LiOH, THF/H₂O | React with piperidine, HATU, DIPEA | (4-(4-methoxyphenyl)thiazol-2-yl)(piperidin-1-yl)methanone |
| React with pyridine-3-boronic acid | NaOH, EtOH/H₂O | React with benzylamine, EDCI, HOBt | N-benzyl-4-(pyridin-3-yl)thiazole-2-carboxamide |
| React with furan-2-boronic acid | LiOH, THF/H₂O | React with morpholine, DCC, DMAP | (4-(furan-2-yl)thiazol-2-yl)(morpholino)methanone |
Regioselective Functionalization Strategies and Stereochemical Control
Achieving regioselectivity is critical when multiple reactive sites are present on the thiazole ring. The starting material, this compound, offers distinct reactivity at its C4 and C5 positions. The C4-bromo group is highly susceptible to modification via metal-catalyzed cross-coupling reactions, as previously discussed. In contrast, functionalization at the C5 position typically requires different conditions.
Regioselective C-H activation, often catalyzed by palladium, provides a modern and efficient route to functionalize the C5 position without pre-functionalization. rsc.org This allows for the introduction of aryl or vinyl groups directly onto the C5 carbon. Alternatively, classical methods involving deprotonation at C5 using a strong base like an organolithium reagent, followed by quenching with an electrophile (e.g., an alkyl halide or a ketone), can be employed. pharmaguideline.com The choice of strategy allows chemists to selectively build derivatives with precise substitution patterns (e.g., 2,4,5-trisubstituted thiazoles).
While the thiazole ring itself is planar and achiral, stereochemical control becomes important when chiral centers are introduced in the substituents. For example, during the synthesis of derivatives with stereogenic centers adjacent to the thiazole ring, conditions must be optimized to prevent epimerization. Studies on the Hantzsch thiazole synthesis have shown that the electronic nature of substituents can influence the stability of intermediates and, consequently, the stereochemical outcome. acs.orgacs.org The rate of dehydration of the thiazoline (B8809763) intermediate versus the rate of tautomerization can determine whether the final product retains or inverts its stereochemistry. acs.org Although this compound is pre-formed, these principles are relevant when building complex, chiral side chains onto the scaffold, as the reaction conditions (e.g., acidic or basic) could potentially affect adjacent stereocenters.
Parallel Synthesis and Library Generation of Thiazole Analogues
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of large libraries of analogues for high-throughput screening. nih.gov Parallel synthesis techniques, in both solution-phase and solid-phase formats, can be applied to rapidly produce a multitude of distinct compounds from a common core. nih.govacs.orgnih.gov
In a solution-phase approach, reactions are carried out in multi-well plates, often using automated liquid handlers. nih.gov For example, a plate of different boronic acids can be reacted with the starting thiazole in a parallel Suzuki coupling, followed by parallel amidation with a plate of diverse amines to generate a matrix of final products.
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products are washed away from the resin-bound intermediate. acs.orgnih.gov A potential solid-phase strategy could involve:
Immobilization of a precursor to the thiazole scaffold onto a solid support.
Cyclization to form the thiazole ring on the resin.
Diversification at the C4 position using a set of building blocks (e.g., boronic acids).
Modification of the C2-ester, for example, by converting it to an amide using a second set of building blocks (amines).
Cleavage from the resin to release the final, purified compounds.
Advanced Spectroscopic and Structural Characterization of Isopropyl 4 Bromothiazole 2 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures
One-dimensional NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei. For Ethyl 4-bromothiazole-2-carboxylate, the proton NMR spectrum in CDCl₃ shows a characteristic singlet for the thiazole (B1198619) ring proton, a quartet for the methylene (B1212753) protons of the ethyl group, and a triplet for the terminal methyl protons. evitachem.com
Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-bromothiazole-2-carboxylate evitachem.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.52 | s | - | Thiazole C5-H |
| 4.42 | q | 7.12 | -OCH₂CH₃ |
| 1.37 | t | 7.12 | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
The ¹³C NMR spectrum further confirms the structure with distinct signals for the carbonyl carbon, the thiazole ring carbons, and the ethyl ester carbons.
In more complex thiazole derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton and carbon signals, especially in cases of overlapping resonances or complex substitution patterns. nih.govprinceton.edu For instance, HMBC experiments can reveal long-range couplings between protons and carbons, helping to piece together the molecular framework. princeton.edu
Solid-state NMR, while not commonly reported for this specific class of compounds, can provide valuable information on the molecular conformation and packing in the crystalline state, revealing details about intermolecular interactions that are averaged out in solution-state NMR. nih.gov
High-Resolution Mass Spectrometry (HRMS) Techniques for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Isopropyl 4-bromothiazole-2-carboxylate, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₈BrNO₂S).
While specific HRMS fragmentation data for the isopropyl ester is not available, the fragmentation patterns of related thiazole derivatives generally involve characteristic cleavages. The mass spectrum of a related compound, 2-isopropyl-4-methylthiazole, shows fragmentation patterns that can be informative. chemicalbook.com For this compound, fragmentation would likely involve the loss of the isopropyl group, the carboxyl group, and potentially cleavage of the thiazole ring. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key signature in the mass spectrum.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₇H₈⁷⁹BrNO₂S | 248.9537 |
| [M]⁺ | C₇H₈⁸¹BrNO₂S | 250.9517 |
| [M-C₃H₇]⁺ | C₄H₂⁷⁹BrNO₂S | 206.9068 |
| [M-C₃H₇]⁺ | C₄H₂⁸¹BrNO₂S | 208.9047 |
| [M-COOC₃H₇]⁺ | C₄H₂⁷⁹BrNS | 190.9145 |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound itself. However, the crystal structures of related bromothiazole derivatives, such as 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole, have been reported. researchgate.netst-andrews.ac.uk
These studies reveal important structural features of the bromothiazole ring system. For example, the crystal structure of 2,4-diacetyl-5-bromothiazole shows evidence of halogen bonding, an important non-covalent interaction that can influence crystal packing. researchgate.netst-andrews.ac.uk It is plausible that this compound would also exhibit such interactions in the solid state, involving the bromine atom and the carbonyl oxygen of the ester group. Conformational analysis would reveal the preferred orientation of the isopropyl ester group relative to the thiazole ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. The IR spectra of thiazole-2-carboxylic acid and its carboxylate ion have been investigated, providing a basis for understanding the vibrational characteristics of the thiazole-2-carboxylate core. tandfonline.comtandfonline.comulpgc.esulpgc.es
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C-N and C=N stretching of the thiazole ring, and C-Br stretching. The position of the C=O stretching frequency can provide information about the electronic environment and potential intermolecular interactions, such as hydrogen bonding. pressbooks.puboregonstate.edu
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| ~1735 | C=O stretch (ester) |
| ~1600-1450 | C=N and C=C stretch (thiazole ring) |
| ~1300-1000 | C-O stretch (ester) |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing more detailed information about the vibrations of the thiazole ring and the C-S bond. tandfonline.comtandfonline.com
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is relevant for the analysis of chiral molecules. This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the ester group or by substitution on the thiazole ring with a chiral moiety, then chiroptical spectroscopy would be essential for their characterization. These techniques would allow for the determination of the absolute configuration and the study of conformational chirality.
Computational Chemistry and Theoretical Insights into Isopropyl 4 Bromothiazole 2 Carboxylate and Its Reactions
Electronic Structure Calculations for Molecular Properties and Reactivity Prediction (e.g., frontier orbitals, charge distribution)
Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model the geometry and electronic landscape of thiazole-containing compounds. acs.orgresearchgate.net These calculations provide crucial information about the distribution of electrons, which governs the molecule's stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical hardness; a large gap implies high stability and low reactivity. researchgate.net For Isopropyl 4-bromothiazole-2-carboxylate, the electron-withdrawing nature of the bromine atom and the carboxylate group, combined with the heteroatoms in the thiazole (B1198619) ring, would significantly influence the energies and localizations of these orbitals. researchgate.netrsc.org
Charge Distribution: The distribution of partial atomic charges across the molecule, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrostatic potential. researchgate.net This information helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. In this compound, the nitrogen and sulfur atoms are expected to be electron-rich, while the carbon atoms of the carbonyl group and the thiazole ring (particularly C2 and C4) would likely be electron-deficient.
Table 1: Illustrative Predicted Electronic Properties of this compound based on DFT Calculations for Analogous Thiazoles.
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.0 eV | Indicates the energy of the outermost electrons; potential sites for electrophilic attack are often localized here. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital for an incoming electron; potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Hardness (η) | 2.75 eV | Derived from the HOMO-LUMO gap, it measures resistance to change in electron distribution. |
| Electrophilicity (ω) | 1.9 eV | An index that measures the propensity of a species to accept electrons. |
Reaction Mechanism Elucidation through Quantum Chemical Calculations (e.g., transition state analysis)
Quantum chemical calculations are indispensable tools for mapping out the potential energy surfaces of chemical reactions. nih.gov They allow for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states (TS). researchgate.net This level of detail is crucial for understanding reaction kinetics and selectivity.
For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-substituted C4 position or reactions at the ester group, computational methods can be used to:
Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be predicted. researchgate.net
Analyze Reaction Intermediates: The calculations can identify and characterize the stability of any intermediates that may form during the reaction.
For instance, in a hypothetical nucleophilic substitution reaction, calculations could compare the energy barriers for different mechanisms (e.g., addition-elimination vs. elimination-addition) to determine the favored pathway. nih.gov
Table 2: Hypothetical Transition State Analysis for a Nucleophilic Substitution Reaction.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Features |
| 1 | Reactants + Nucleophile | 0.0 | Isolated molecules |
| 2 | Transition State (TS1) | +15.5 | Partial bond formation between nucleophile and C4; C-Br bond slightly elongated. |
| 3 | Meisenheimer-like Intermediate | -5.2 | Fully formed C-Nucleophile bond; tetrahedral geometry at C4. |
| 4 | Transition State (TS2) | +10.8 | C-Br bond breaking. |
| 5 | Products + Leaving Group | -12.0 | Final products. |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like the isopropyl ester group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. iu.edu.sa
By systematically rotating the dihedral angles around key bonds (e.g., the C-O bond of the ester) and calculating the potential energy at each step, an energy landscape can be constructed. The lowest energy conformers are the ones most likely to be populated at a given temperature. This information is vital as the conformation of a molecule can significantly impact its reactivity and biological activity. For this compound, the orientation of the isopropyl group relative to the thiazole ring would be a primary focus of such an analysis.
Table 3: Example of Conformational Analysis Results.
| Conformer | Dihedral Angle (C2-C(O)-O-CH) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | ~0° (syn-periplanar) | 1.2 | 12 |
| B | ~180° (anti-periplanar) | 0.0 | 88 |
| TS (A↔B) | ~90° | 4.5 | - |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a dynamic, explicit solvent environment over time. plos.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, solvent organization, and intermolecular interactions. researchgate.netresearchgate.net
For this compound, MD simulations could be used to:
Analyze Solvent Shell Structure: Determine how solvent molecules (e.g., water, ethanol) arrange themselves around the solute, which can affect reactivity.
Study Intermolecular Interactions: In condensed phases, simulations can reveal how multiple molecules of the compound interact with each other, for example, through dipole-dipole interactions or π-stacking of the thiazole rings.
Probe Dynamic Behavior: Observe conformational changes and molecular flexibility in a realistic environment.
Table 4: Potential Intermolecular Interactions Investigated by MD Simulations.
| Interaction Type | Potential Atom/Group 1 | Potential Atom/Group 2 | Significance |
| Hydrogen Bonding | Carbonyl Oxygen (acceptor) | Solvent H-bond donor (e.g., H of water) | Influences solubility and stabilizes specific conformations. |
| Halogen Bonding | Bromine atom (acceptor) | Nucleophilic atom (e.g., O or N) | A directional, non-covalent interaction that can influence crystal packing. |
| π-π Stacking | Thiazole ring | Thiazole ring of another molecule | Contributes to aggregation and solid-state structure. |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR shielding tensors. orientjchem.org These can be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated ¹H and ¹³C NMR shifts with experimental data can confirm a proposed structure or help assign complex spectra. semanticscholar.org
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. researchgate.net These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra. orientjchem.org This comparison aids in the assignment of spectral bands to specific molecular motions, such as C=O stretching, C-H bending, or vibrations of the thiazole ring. A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical models and anharmonicity effects. orientjchem.org
Table 5: Illustrative Comparison of Predicted and Expected Spectroscopic Data.
| Parameter | Predicted Value (DFT) | Expected Experimental Range | Assignment |
| ¹³C NMR Shift (C=O) | 162 ppm | 160-170 ppm | Carbonyl carbon of the ester. |
| ¹³C NMR Shift (C-Br) | 115 ppm | 110-125 ppm | Carbon atom bonded to bromine. |
| ¹H NMR Shift (CH of ring) | 7.8 ppm | 7.5-8.5 ppm | Proton on the thiazole ring (H5). |
| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1710-1740 cm⁻¹ | Stretching vibration of the ester carbonyl group. |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 600-700 cm⁻¹ | Stretching vibration of the carbon-bromine bond. |
Role of Isopropyl 4 Bromothiazole 2 Carboxylate As a Synthetic Precursor in Advanced Chemical Research
Chemical Probes and Tools for Biological Research Derived from the Thiazole (B1198619) Core
Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in their native environment. The development of potent and selective chemical probes often requires a modular synthetic approach that allows for the facile introduction of reporter groups, such as fluorophores or affinity tags, and reactive moieties for covalent labeling.
The thiazole core, and specifically functionalized derivatives like Isopropyl 4-bromothiazole-2-carboxylate, can serve as a valuable scaffold for the design of such chemical probes. The C4-position, after a cross-coupling reaction to introduce a suitable linker, can be used to attach a variety of functional groups. For instance, a Sonogashira coupling with an alkyne-containing reporter group could be employed to install a clickable handle for subsequent bioorthogonal ligation reactions.
Furthermore, the ester group at the C2-position can be converted into a carboxylic acid, which can then be coupled to amines or other nucleophiles. This provides another avenue for the attachment of functional moieties. The ability to independently modify two positions on the thiazole ring allows for the creation of sophisticated chemical probes with tailored properties for specific biological applications.
Structure-Activity Relationship (SAR) Investigations of this compound Derived Compounds (focused on chemical modification effects on binding/interaction profiles)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The synthetic accessibility of a wide range of derivatives from a common precursor is essential for systematic SAR exploration. This compound is an ideal starting point for such investigations due to its dual points of diversification.
By systematically varying the substituent at the C4-position through different cross-coupling reactions, researchers can probe the steric and electronic requirements of a target binding site. For example, in the context of kinase inhibitors, where thiazole is a common scaffold, the nature of the C4-substituent can significantly impact potency and selectivity.
Table 3: General SAR Principles for Thiazole-Based Inhibitors
| Position of Modification | Type of Modification | General Effect on Activity |
| C4-position | Introduction of aryl/heteroaryl groups | Can influence binding affinity and selectivity through interactions with specific pockets in the target protein. |
| C2-position (from ester) | Conversion to amides with various amines | Can modulate solubility, cell permeability, and introduce new hydrogen bonding interactions. |
This table outlines general SAR principles observed in thiazole-based inhibitors, which could be applied to derivatives of this compound.
Similarly, modification of the isopropyl ester at the C2-position to a library of amides can be used to fine-tune physicochemical properties such as solubility and membrane permeability, as well as to introduce new interactions with the target protein. A study on 2-arylthiazolidine-4-carboxylic acid amides demonstrated that simple modifications to the amide moiety can significantly affect the cytotoxic activity against cancer cell lines. These findings underscore the importance of exploring modifications at this position.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing isopropyl 4-bromothiazole-2-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sequential bromination and esterification. For example, bromination of the thiazole ring at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Subsequent esterification with isopropyl alcohol in the presence of a coupling agent like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) is recommended. Yield optimization involves controlling stoichiometry (1.2–1.5 equivalents of NBS for bromination) and reaction time (6–8 hours for esterification). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) should show characteristic signals: the isopropyl group (δ ~1.3 ppm for CH₃, δ ~5.0 ppm for CH), thiazole ring protons (δ ~7.5–8.5 ppm), and carbonyl (δ ~165–170 ppm).
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550–650 cm⁻¹.
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (Mo-Kα radiation) can confirm bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between the thiazole and ester groups .
Q. What purification techniques are effective for removing byproducts like unreacted bromine or esterification reagents?
- Methodological Answer :
- Liquid-liquid extraction : Use Na₂S₂O₃ to quench excess bromine, followed by extraction with dichloromethane/water.
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1) eluent removes unreacted isopropyl alcohol and coupling agents.
- Recrystallization : Ethanol/water mixtures at low temperatures yield high-purity crystals .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating the thiazole ring be addressed?
- Methodological Answer : Regioselectivity at the 4-position is influenced by electronic effects. Computational modeling (e.g., DFT with B3LYP/6-31G* basis set) predicts electron density distribution, showing higher reactivity at the 4-position due to resonance stabilization of the bromine radical. Experimental validation via competitive bromination of analogous thiazoles (e.g., methyl thiazole-2-carboxylate) under identical conditions confirms selectivity .
Q. What mechanistic insights explain contradictions in reported yields for thiazole bromination?
- Methodological Answer : Discrepancies arise from solvent polarity and radical initiator effects. For example, DMF stabilizes the bromine radical, enhancing reactivity, while THF may lead to side reactions. Kinetic studies (monitored via GC-MS or in situ FTIR) reveal that yields drop >10% if reaction temperatures exceed 80°C due to decomposition. Adjusting initiator (e.g., AIBN) concentration (0.5–1 mol%) optimizes radical generation .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states for Suzuki-Miyaura coupling. The bromine atom’s electrophilicity (Mulliken charge ~-0.3) and steric hindrance from the isopropyl group influence reactivity. Fukui indices identify the 4-bromo position as the most nucleophilic site, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
Q. What strategies mitigate degradation of this compound under acidic or basic conditions?
- Methodological Answer : Stability studies (HPLC monitoring) show degradation at pH <3 (ester hydrolysis) or pH >10 (thiazole ring opening). Buffering reaction media to pH 5–7 and using anhydrous conditions (<0.1% H₂O) minimizes decomposition. For long-term storage, store under nitrogen at -20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
